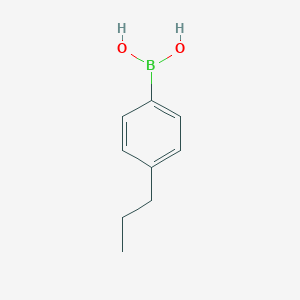

4-Propylphenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

(4-propylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h4-7,11-12H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLCGYIWOKVWFLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00399320 | |

| Record name | 4-Propylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134150-01-9 | |

| Record name | (4-Propylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134150-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Propylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Propylphenylboronium acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.561 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Propylphenylboronic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Propylphenylboronic acid is a versatile synthetic intermediate, playing a crucial role in the construction of complex organic molecules. Its utility is most prominently demonstrated in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed spectral analysis, and in-depth experimental protocols for its application in the synthesis of liquid crystals and bioactive molecules. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the fields of medicinal chemistry, materials science, and drug development.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. It is a member of the boronic acid family, characterized by a boronic acid functional group (-B(OH)₂) attached to a phenyl ring, which is further substituted with a propyl group at the para position.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₃BO₂ | [1] |

| Molecular Weight | 164.01 g/mol | [1] |

| CAS Number | 134150-01-9 | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 89-97 °C | [1] |

| Boiling Point (Predicted) | 299.1 ± 33.0 °C | |

| Density (Predicted) | 1.05 ± 0.1 g/cm³ | |

| pKa (Predicted) | 8.71 ± 0.10 |

Solubility:

While quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, general solubility trends for phenylboronic acids can be informative. Phenylboronic acids are generally soluble in many polar organic solvents and exhibit low solubility in nonpolar hydrocarbon solvents.[2][3][4] For instance, phenylboronic acid itself shows high solubility in ethers (like THF and dipropyl ether) and ketones (like acetone), moderate solubility in chloroform, and very low solubility in hydrocarbons like methylcyclohexane.[3][4] It is important to note that the solubility of boronic acids can be influenced by their tendency to form cyclic anhydrides, known as boroxines, through dehydration.[3]

Table 2: Qualitative Solubility of Phenylboronic Acids in Common Organic Solvents

| Solvent | Qualitative Solubility | Reference(s) |

| Tetrahydrofuran (THF) | Soluble | [5] |

| Ethanol | Soluble | [5] |

| Dimethylformamide (DMF) | Soluble | |

| Toluene | Sparingly Soluble | |

| Water | Sparingly Soluble | [2] |

Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.75 | d | 7.8 | 2H, Ar-H (ortho to -B(OH)₂) |

| 7.27 | d | 7.8 | 2H, Ar-H (meta to -B(OH)₂) |

| 2.60 | t | 7.6 | 2H, -CH₂-Ar |

| 1.65 | sextet | 7.5 | 2H, -CH₂-CH₂-Ar |

| 0.94 | t | 7.4 | 3H, -CH₃ |

Table 4: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 144.2 | Ar-C (para to -B(OH)₂) |

| 134.8 | Ar-C (ortho to -B(OH)₂) |

| 127.4 | Ar-C (meta to -B(OH)₂) |

| 38.0 | -CH₂-Ar |

| 24.5 | -CH₂-CH₂-Ar |

| 13.9 | -CH₃ |

Infrared (IR) Spectroscopy

Table 5: Key IR Absorption Peaks of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (from B-OH) |

| 2960-2850 | Strong | C-H stretch (alkyl) |

| ~1600 | Medium | C=C stretch (aromatic) |

| ~1355 | Strong | B-O stretch |

| ~1090 | Strong | C-O stretch |

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 164. The fragmentation pattern would likely involve the loss of water and rearrangements characteristic of phenylboronic acids.[6]

Table 6: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment |

| 164 | [C₉H₁₃BO₂]⁺ (Molecular Ion) |

| 146 | [C₉H₁₁BO]⁺ (Loss of H₂O) |

| 119 | [C₉H₁₁]⁺ (Loss of BO₂) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Reactivity and Applications

The primary application of this compound lies in its utility as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.

The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (such as a boronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base.

Experimental Protocol: Synthesis of 4-Methoxy-4'-propyl-1,1'-biphenyl

This protocol details the synthesis of 4-methoxy-4'-propyl-1,1'-biphenyl via a Suzuki-Miyaura coupling reaction between this compound and 4-bromoanisole.[7]

Materials:

-

This compound (1.1-1.5 equivalents)

-

4-Bromoanisole (1.0 equivalent)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.5-2 mol%)

-

Triphenylphosphine (B44618) (PPh₃, 1-4 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 equivalents)

-

Toluene

-

Ethanol

-

Water

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromoanisole, this compound, and potassium carbonate.

-

Add the palladium(II) acetate and triphenylphosphine to the flask.

-

Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.

-

Solvent Addition and Reaction: Add a degassed solvent system of toluene, ethanol, and water (e.g., in a 3:1:1 ratio) to the flask.[7]

-

Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.[7]

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with water and transfer it to a separatory funnel.

-

Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).[7]

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-methoxy-4'-propyl-1,1'-biphenyl.

Applications in Materials Science: Liquid Crystals

This compound is a valuable building block for the synthesis of liquid crystals, particularly those based on the biphenyl (B1667301) core. The propyl group can influence the mesomorphic properties, such as the clearing point and the nematic range. A common target molecule is a 4-alkyl-4'-cyanobiphenyl, which are widely used in liquid crystal displays (LCDs).[8][9][10]

Synthetic Scheme: Synthesis of 4-Cyano-4'-propylbiphenyl

The synthesis of 4-cyano-4'-propylbiphenyl can be achieved through a Suzuki-Miyaura coupling reaction between this compound and 4-bromobenzonitrile.

References

- 1. jnfuturechemical.com [jnfuturechemical.com]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. 4-Vinylphenylboronic acid [chembk.com]

- 6. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Propylphenylboronic Acid (CAS: 134150-01-9) for Researchers and Drug Development Professionals

Introduction: 4-Propylphenylboronic acid, with the Chemical Abstracts Service (CAS) number 134150-01-9, is a versatile organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its utility primarily stems from its role as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. A summary of its key quantitative properties is presented in Table 1 for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 134150-01-9 | [1] |

| Molecular Formula | C₉H₁₃BO₂ | [1] |

| Molecular Weight | 164.01 g/mol | [1] |

| Melting Point | 89-97 °C | [1] |

| Boiling Point (Predicted) | 299.1 ± 33.0 °C | [1] |

| Density (Predicted) | 1.05 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 8.71 ± 0.10 | [1] |

Synonyms: 4-n-Propylbenzeneboronic acid, (4-Propylphenyl)boronic acid.[1]

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the palladium-catalyzed borylation of a corresponding aryl halide. A detailed experimental protocol is outlined below.

Experimental Protocol: Synthesis via Miyaura Borylation

Objective: To synthesize this compound from 4-bromo-1-propylbenzene.

Materials:

-

4-Bromo-1-propylbenzene

-

Bis(pinacolato)diboron (B136004) (B₂pin₂)

-

Potassium acetate (B1210297) (KOAc)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a reaction vessel, dissolve 4-bromo-1-propylbenzene (1.0 equivalent), bis(pinacolato)diboron (1.1 equivalents), and potassium acetate (3.0 equivalents) in dimethylformamide.

-

Stir the mixture until a homogeneous solution is achieved.

-

To this solution, add [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (catalytic amount, e.g., 3 mol%).

-

Heat the reaction mixture to 110 °C and maintain stirring for 12 hours.

-

After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.

-

Add water to the reaction mixture and extract the product with ethyl acetate.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield this compound pinacol (B44631) ester.

-

The pinacol ester can be hydrolyzed to the boronic acid by treatment with an aqueous acid, such as HCl, followed by extraction and purification.

Application in Suzuki-Miyaura Coupling

This compound is a valuable reagent in Suzuki-Miyaura coupling reactions, enabling the formation of biaryl structures. These structures are prevalent in many biologically active compounds.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize a 4-arylpyridine derivative using this compound and a 4-halopyridine.

Materials:

-

This compound (1.5 equivalents)

-

4-Chloropyridine (B1293800) hydrochloride (1.0 equivalent)

-

Palladium on activated carbon (Pd/C, e.g., 5 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

-

N,N-Dimethylacetamide (DMA)

-

Diethyl ether (Et₂O)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane/Ethyl acetate mixture

Procedure:

-

To a reaction tube, add the palladium on activated carbon catalyst, 4-chloropyridine hydrochloride, this compound, and cesium carbonate.

-

Add N,N-dimethylacetamide as the solvent.

-

Stir the mixture at 80 °C under an inert atmosphere (e.g., Argon).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with diethyl ether and filter through a pad of celite or cotton to remove the catalyst.

-

Wash the filter cake with diethyl ether and water.

-

Combine the filtrates and separate the organic and aqueous layers.

-

Extract the aqueous layer with diethyl ether.

-

Combine all organic layers, wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain the desired 4-(4-propylphenyl)pyridine.

Biological and Medicinal Chemistry Applications

Boronic acids, including this compound, are recognized as "privileged structures" in medicinal chemistry.[2] They can form reversible covalent bonds with diols and the active site residues of certain enzymes, such as serine proteases.[2] The introduction of the 4-propylphenyl moiety can influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its biological activity.

While specific, extensively studied drug candidates derived directly from this compound are not prominently featured in publicly available literature, the broader class of phenylboronic acids has been instrumental in the development of various enzyme inhibitors. A notable area of application is in the development of kinase inhibitors for cancer therapy.

Case Study: Phenyl-Pyridyl-Thiazole Analogues as p38 MAP Kinase Inhibitors

A study on the synthesis of a series of 4-phenyl-5-pyridyl-1,3-thiazole derivatives highlights the utility of phenylboronic acid analogs in generating potent inhibitors of p38 mitogen-activated protein (MAP) kinase.[3] This pathway is a key signaling cascade involved in inflammatory responses and cell proliferation.

The general synthetic strategy involves a Suzuki coupling reaction between a brominated phenyl-pyridyl-thiazole core and a substituted phenylboronic acid. By analogy, this compound could be utilized to introduce a 4-propylphenyl group at the 4-position of the phenyl ring, potentially modulating the inhibitor's potency and selectivity.

The p38 MAP kinase signaling pathway is a critical regulator of cellular responses to stress and inflammation. Its aberrant activation is implicated in various diseases, including cancer and inflammatory disorders. Inhibition of this pathway is a validated therapeutic strategy.

Safety and Handling

This compound should be handled in a well-ventilated area by trained professionals. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. It is important to avoid inhalation of dust and contact with skin and eyes. Store the compound in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly for the construction of complex molecules with potential biological activity. Its application in Suzuki-Miyaura coupling reactions provides a powerful tool for medicinal chemists in the design and synthesis of novel therapeutic agents. The ability to introduce a 4-propylphenyl moiety allows for the fine-tuning of molecular properties to optimize drug-like characteristics. Further exploration of derivatives of this compound is likely to yield new and improved candidates for drug discovery programs targeting a range of diseases.

References

An In-depth Technical Guide to 4-Propylphenylboronic Acid for Researchers and Drug Development Professionals

Introduction

4-Propylphenylboronic acid is an organoboron compound that has garnered significant interest within the scientific community, particularly in the realms of organic synthesis and medicinal chemistry. Its utility as a versatile building block, primarily in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, has made it a valuable reagent for the construction of complex organic molecules. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its use, and its applications in the landscape of drug discovery and development.

Core Properties and Data

This compound is a white to off-white crystalline powder. A summary of its key quantitative data is presented below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 164.01 g/mol | [1] |

| Molecular Formula | C9H13BO2 | [1] |

| CAS Number | 134150-01-9 | [1] |

| Melting Point | 89-97 °C | [1] |

| Predicted pKa | 8.71 ± 0.10 | [1] |

| Boiling Point (Predicted) | 299.1 ± 33.0 °C | [1] |

| Density (Predicted) | 1.05 ± 0.1 g/cm³ | [1] |

Spectral Data:

| Spectrum Type | Key Features |

| ¹H NMR | Conforms to the structure of this compound.[1] |

| IR Spectrum | Available and confirms the functional groups present in the molecule.[2] |

| Mass Spectrum | Available and confirms the molecular weight of the compound.[3] |

Solubility:

Synthesis and Reactivity

This compound is typically synthesized through the reaction of a Grignard reagent, formed from 4-propylbromobenzene, with a trialkyl borate (B1201080) followed by acidic hydrolysis. This method is a standard procedure for the preparation of various arylboronic acids.

The primary reactivity of this compound lies in its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction forms a carbon-carbon bond between the propylphenyl group and an aryl or vinyl halide, providing a powerful tool for the synthesis of biaryl and styrenyl compounds.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a generalized procedure and may require optimization based on the specific substrates used.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., toluene, dioxane, DMF, or a mixture with water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.1-1.5 eq), and the base (2.0-3.0 eq).

-

The vessel is then evacuated and backfilled with an inert gas (this cycle is repeated three times).

-

The chosen solvent is added, and the mixture is degassed by bubbling the inert gas through it for 10-15 minutes.

-

The palladium catalyst (0.01-0.05 eq) is added to the reaction mixture.

-

The reaction is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS.

-

Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).

-

The mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica (B1680970) gel.

Applications in Drug Discovery and Development

Boronic acids are considered "privileged structures" in medicinal chemistry due to their unique ability to form reversible covalent bonds with diols, a common structural motif in many biological molecules such as sugars and glycoproteins.[7] This property, along with their role in the synthesis of complex molecules, makes them highly valuable in drug discovery.

This compound serves as a crucial building block for the synthesis of novel drug candidates. The propylphenyl moiety can be incorporated into larger molecules to modulate their lipophilicity, which in turn can influence their pharmacokinetic and pharmacodynamic properties. Compounds synthesized using this compound are often investigated for their potential as targeted therapies, particularly in the field of oncology.[8]

Boronic acid-containing molecules have been successfully developed as enzyme inhibitors. For instance, bortezomib, a dipeptidyl boronic acid, is a proteasome inhibitor used in the treatment of multiple myeloma. While not directly derived from this compound, it exemplifies the therapeutic potential of this class of compounds. The development of novel kinase inhibitors and other targeted agents often relies on the synthetic versatility provided by reagents like this compound.

Safety and Handling

This compound should be handled with care in a well-ventilated area or fume hood.[9]

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles are required.[9]

-

Hand Protection: Wear suitable chemical-resistant gloves.[9][10]

-

Respiratory Protection: If handling as a powder, a dust mask or respirator is recommended.[9]

-

Skin and Body Protection: A lab coat should be worn.[10]

Hazards:

-

May cause skin and eye irritation.[10]

-

May cause respiratory irritation.[11]

-

Harmful if swallowed.[12]

Storage:

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]

-

Keep the container tightly sealed.[10]

Visualizations

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A generalized workflow for drug discovery involving this compound.

References

- 1. jnfuturechemical.com [jnfuturechemical.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. This compound(134150-01-9) 1H NMR [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 7. jnsparrowchemical.com [jnsparrowchemical.com]

- 8. nbinno.com [nbinno.com]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. aksci.com [aksci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Structure Elucidation of 4-Propylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Propylphenylboronic acid is a versatile organic compound that serves as a key building block in a variety of chemical syntheses, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in the formation of carbon-carbon bonds makes it a valuable reagent in the development of pharmaceuticals, liquid crystals, and other advanced materials.[1][2] A thorough understanding of its structure is paramount for its effective application and for the accurate characterization of the complex molecules derived from it. This technical guide provides a comprehensive overview of the analytical techniques used for the structure elucidation of this compound, complete with experimental protocols and data interpretation.

Physicochemical Properties and Structural Information

This compound is a white to off-white crystalline powder. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 134150-01-9 | [1] |

| Molecular Formula | C₉H₁₃BO₂ | [1] |

| Molecular Weight | 164.01 g/mol | [1] |

| Melting Point | 89-97 °C | |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in organic solvents such as methanol, THF, and DMSO. |

Spectroscopic Characterization

The definitive structure of this compound is elucidated through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. Both ¹H and ¹³C NMR are employed for the characterization of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. The expected chemical shifts and multiplicities for the protons in this compound are detailed in Table 2.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-7.9 | Doublet | 2H | Aromatic Protons (ortho to -B(OH)₂) |

| ~7.2-7.3 | Doublet | 2H | Aromatic Protons (meta to -B(OH)₂) |

| ~2.6 | Triplet | 2H | -CH₂- (benzylic) |

| ~1.6 | Sextet | 2H | -CH₂- |

| ~0.9 | Triplet | 3H | -CH₃ |

| ~4.5-5.5 | Broad Singlet | 2H | -B(OH)₂ |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The predicted chemical shifts for the carbons in this compound are presented in Table 3.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | Aromatic Carbon (para to -B(OH)₂) |

| ~135 | Aromatic Carbons (ortho to -B(OH)₂) |

| ~128 | Aromatic Carbons (meta to -B(OH)₂) |

| ~130 | Aromatic Carbon (ipso to -B(OH)₂) |

| ~38 | -CH₂- (benzylic) |

| ~24 | -CH₂- |

| ~14 | -CH₃ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. The characteristic IR absorption bands for this compound are summarized in Table 4.

Table 4: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3600-3200 (broad) | O-H stretch | Boronic acid (-B(OH)₂) |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2960-2850 | C-H stretch | Aliphatic (propyl group) |

| ~1600, 1480 | C=C stretch | Aromatic ring |

| ~1400-1300 | B-O stretch | Boronic acid |

| ~1100-1000 | B-C stretch | Aryl-boron bond |

| ~840 | C-H out-of-plane bend | 1,4-disubstituted aromatic |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak ([M]⁺) would be observed at m/z = 164. Common fragmentation pathways for phenylboronic acids involve the loss of water and cleavage of the propyl group.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a Grignard reagent, formed from 1-bromo-4-propylbenzene (B1266215), with a trialkyl borate (B1201080) followed by acidic hydrolysis.

Diagram of Synthesis Workflow:

Materials:

-

1-bromo-4-propylbenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Triisopropyl borate

-

Hydrochloric acid (2 M)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Hexanes

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a solution of 1-bromo-4-propylbenzene in anhydrous THF dropwise to the magnesium turnings. The reaction is initiated with gentle heating. After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.

-

Borylation: Cool the Grignard solution to -78 °C in a dry ice/acetone bath. Add a solution of triisopropyl borate in anhydrous THF dropwise, maintaining the temperature below -70 °C. After the addition, allow the mixture to warm to room temperature and stir overnight.

-

Hydrolysis and Workup: Cool the reaction mixture in an ice bath and slowly quench with 2 M hydrochloric acid until the solution is acidic. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a mixture of diethyl ether and hexanes to yield pure this compound.[3][4]

Purification by Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds.[5]

Diagram of Recrystallization Workflow:

Procedure:

-

Dissolve the crude this compound in a minimum amount of a hot solvent, such as a mixture of diethyl ether and hexanes.

-

If insoluble impurities are present, perform a hot gravity filtration.

-

Allow the solution to cool slowly to room temperature to allow for the formation of well-defined crystals.

-

Further cool the flask in an ice bath to maximize crystal yield.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the purified crystals under vacuum.

Application in Suzuki-Miyaura Coupling

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. A general protocol is provided below.

Diagram of Suzuki-Miyaura Coupling Catalytic Cycle:

Experimental Protocol:

-

To a reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).

-

Add a suitable solvent system (e.g., toluene/ethanol/water).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

Crystallographic Data

As of the latest literature search, a definitive single-crystal X-ray diffraction structure for this compound has not been deposited in the Cambridge Structural Database (CSD). However, analysis of related phenylboronic acid derivatives provides expected bond lengths and angles. The C-B bond length is anticipated to be in the range of 1.55-1.57 Å, and the B-O bond lengths are expected to be approximately 1.36-1.38 Å. The geometry around the boron atom is trigonal planar.

Conclusion

The structure of this compound is unequivocally established through a combination of ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. These analytical methods provide a complete picture of the connectivity and functional groups within the molecule. The synthesis and purification protocols outlined in this guide offer reliable methods for obtaining high-purity material suitable for a range of synthetic applications, particularly in the strategically important Suzuki-Miyaura cross-coupling reaction. The availability of this versatile building block is crucial for advancing research and development in medicinal chemistry and materials science.

References

- 1. jnfuturechemical.com [jnfuturechemical.com]

- 2. lanhaiindustry.com [lanhaiindustry.com]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. rose-hulman.edu [rose-hulman.edu]

- 8. researchgate.net [researchgate.net]

- 9. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

Synthesis of 4-Propylphenylboronic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 4-propylphenylboronic acid from 1-bromo-4-propylbenzene (B1266215), a critical transformation for the generation of a versatile building block in organic synthesis. This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds for the construction of complex molecules in pharmaceutical and materials science applications.[1][2] This document outlines the prevalent synthetic methodologies, provides detailed experimental protocols, and presents key quantitative data to support researchers in their synthetic endeavors.

Synthetic Strategies

The conversion of 1-bromo-4-propylbenzene to this compound is most commonly achieved through two primary pathways:

-

Palladium-Catalyzed Borylation: This modern and widely used method involves the cross-coupling of the aryl halide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base.[3] This approach offers high yields and functional group tolerance.

-

Organometallic Intermediates: This classic route involves the formation of an organometallic intermediate, either a Grignard reagent (organomagnesium) or an organolithium species, from 1-bromo-4-propylbenzene.[4][5] This highly reactive intermediate is then quenched with a borate (B1201080) ester, typically trimethyl borate or triisopropyl borate, followed by acidic hydrolysis to yield the desired boronic acid.[4][6]

While both methods are effective, the palladium-catalyzed route is often preferred due to its milder reaction conditions and broader substrate scope.

Experimental Protocols

This section details a reliable experimental protocol for the palladium-catalyzed synthesis of this compound.

Palladium-Catalyzed Borylation of 1-Bromo-4-propylbenzene

This procedure is adapted from a documented synthesis of (4-propylphenyl)boronic acid pinacol (B44631) ester, which can be readily hydrolyzed to the boronic acid.[3]

Reaction Scheme:

Materials:

-

1-Bromo-4-propylbenzene (C₉H₁₁Br)

-

Bis(pinacolato)diboron (B₂pin₂)

-

Potassium acetate (B1210297) (KOAc)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Water

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a reaction flask, add 1-bromo-4-propylbenzene (3.0 g, 15 mmol), bis(pinacolato)diboron (4.2 g, 16.5 mmol), and potassium acetate (4.4 g, 45 mmol).

-

Add anhydrous N,N-dimethylformamide (30 mL) to the flask.

-

Stir the mixture until all solids are dissolved.

-

Add [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.05 g, cat.).

-

Heat the reaction mixture to 110 °C and stir for 12 hours.

-

After cooling to room temperature, add water (50 mL) to the mixture.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain the this compound pinacol ester as a light yellow solid.

-

The pinacol ester can be hydrolyzed to the boronic acid by stirring with an aqueous acid (e.g., HCl) in a suitable solvent like diethyl ether, followed by extraction and solvent removal.

Quantitative Data

The following table summarizes the quantitative data for the palladium-catalyzed synthesis of this compound pinacol ester, the precursor to the final product.

| Parameter | Value | Reference |

| Starting Material | 1-Bromo-4-propylbenzene | [3] |

| Reagents | Bis(pinacolato)diboron, Potassium acetate | [3] |

| Catalyst | [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride | [3] |

| Solvent | N,N-Dimethylformamide (DMF) | [3] |

| Reaction Temperature | 110 °C | [3] |

| Reaction Time | 12 hours | [3] |

| Yield of Pinacol Ester | 90% | [3] |

| Purification Method | Column Chromatography | [3] |

Experimental Workflow and Logic

The following diagrams illustrate the key steps and relationships in the synthesis of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. (4-propylphenyl)boronic Acid synthesis - chemicalbook [chemicalbook.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Grignard Reaction [organic-chemistry.org]

- 6. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Spectroscopic Data of 4-Propylphenylboronic Acid

This guide provides a comprehensive overview of the expected spectroscopic data for 4-propylphenylboronic acid, tailored for researchers, scientists, and professionals in drug development. The document outlines predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for their acquisition.

Spectroscopic Data Summary

While experimental spectra for this compound are not widely available in public databases, the following tables summarize the predicted and calculated spectroscopic data based on its chemical structure and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.7 - 7.9 | Doublet | 2H | Aromatic C-H (ortho to -B(OH)₂) |

| ~7.2 - 7.4 | Doublet | 2H | Aromatic C-H (meta to -B(OH)₂) |

| ~4.5 - 5.5 | Broad Singlet | 2H | B(OH)₂ |

| ~2.6 | Triplet | 2H | -CH₂- (benzylic) |

| ~1.6 | Sextet | 2H | -CH₂- |

| ~0.9 | Triplet | 3H | -CH₃ |

Predicted for a solution in a common deuterated solvent like CDCl₃ or DMSO-d₆.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~145 | Aromatic C (ipso, attached to -CH₂CH₂CH₃) |

| ~135 | Aromatic C-H (ortho to -B(OH)₂) |

| ~130 | Aromatic C (ipso, attached to -B(OH)₂) |

| ~128 | Aromatic C-H (meta to -B(OH)₂) |

| ~38 | -CH₂- (benzylic) |

| ~24 | -CH₂- |

| ~14 | -CH₃ |

Predicted values; the ipso-carbon attached to the boron atom may show a weak signal.

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3600 - 3200 | Strong, Broad | O-H stretch (from B(OH)₂) |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2960 - 2850 | Medium-Strong | Aliphatic C-H stretch |

| ~1600 | Medium | Aromatic C=C stretch |

| ~1400 | Strong | B-O stretch |

| ~1100 | Medium | C-B stretch |

| ~840 | Strong | para-disubstituted C-H bend |

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 164.10 | [M]⁺, Molecular ion |

Based on the molecular formula C₉H₁₃BO₂ with a molecular weight of 164.01 g/mol .

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data.

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure of this compound.

Materials and Equipment:

-

This compound sample (5-25 mg for ¹H, 20-50 mg for ¹³C)[1][2]

-

High-quality 5 mm NMR tubes

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)[3]

-

Volumetric flask and pipette

-

NMR Spectrometer (e.g., 400 or 500 MHz)[1]

Procedure:

-

Sample Preparation: Accurately weigh the this compound sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.[1] The addition of an internal standard like TMS allows for the calibration of the chemical shift scale to 0 ppm.[2][3]

-

Transfer to NMR Tube: Using a pipette, transfer the solution into a clean NMR tube to a height of about 4-5 cm.[1] Ensure the solution is homogeneous and free of any solid particles, which can be removed by filtration through a small plug of glass wool in a pipette if necessary.[4]

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

-

Data Acquisition: The instrument's software is used to lock onto the deuterium (B1214612) signal of the solvent, shim the magnetic field to optimize its homogeneity, tune the probe to the desired nucleus (¹H or ¹³C), and set the acquisition parameters (e.g., number of scans, pulse sequence).[1] For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[2]

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Objective: To identify the functional groups present in this compound.

Materials and Equipment:

-

This compound sample

-

Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl or KBr)

-

Spatula

-

Solvent for cleaning (e.g., acetone (B3395972) or isopropanol)

Procedure (using ATR-FTIR):

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Use the pressure arm to press the sample firmly and evenly against the crystal to ensure good contact.

-

Data Acquisition: Acquire the IR spectrum. The typical range is 4000-400 cm⁻¹.

-

Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent.

Alternative Procedure (Thin Solid Film):

-

Dissolve a small amount of the solid sample in a volatile solvent like methylene (B1212753) chloride.[5]

-

Drop the solution onto a salt plate and allow the solvent to evaporate, leaving a thin film of the compound.[5]

-

Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum.[5]

Objective: To determine the molecular weight of this compound and analyze its fragmentation pattern.

Materials and Equipment:

-

This compound sample

-

Mass Spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)

-

Solvent for sample introduction (e.g., methanol (B129727) or acetonitrile)

-

Syringe or autosampler

Procedure (using Electron Ionization - EI):

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent.

-

Sample Introduction: Introduce the sample into the ion source of the mass spectrometer. For volatile compounds, this can be done via direct insertion probe or after separation by gas chromatography (GC-MS).[6]

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing the ejection of an electron to form a positively charged molecular ion ([M]⁺).[6][7][8]

-

Mass Analysis: The generated ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.[6][8]

-

Detection: A detector records the abundance of ions at each m/z value.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion, confirming the molecular weight of the compound.[9]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. echemi.com [echemi.com]

- 2. boronmolecular.com [boronmolecular.com]

- 3. jnfuturechemical.com [jnfuturechemical.com]

- 4. 4-Isopropylphenylboronic acid | C9H13BO2 | CID 2773480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound = 95 134150-01-9 [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Phenylboronic Acid | C6H7BO2 | CID 66827 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4-Propylphenylboronic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Propylphenylboronic acid is an important organoboron compound widely utilized in organic synthesis, particularly as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. Its application in the synthesis of complex organic molecules, including active pharmaceutical ingredients and materials for organic electronics, necessitates a thorough understanding of its physicochemical properties, most notably its solubility in various organic solvents. The choice of solvent is critical for reaction kinetics, purification processes such as crystallization, and overall yield.

This technical guide provides a comprehensive overview of the solubility of this compound. Due to the limited availability of specific quantitative solubility data for this compound in peer-reviewed literature, this guide presents solubility data for the parent compound, phenylboronic acid, as a relevant proxy. The presence of the propyl group is expected to increase its lipophilicity compared to phenylboronic acid, which may influence its solubility profile. This guide details a standard experimental protocol for determining solubility, which researchers can employ to obtain precise data for this compound. Furthermore, this document includes visualizations of a typical solubility determination workflow and the mechanism of the Suzuki-Miyaura coupling reaction to provide a practical context for its use.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 134150-01-9 | [1] |

| Molecular Formula | C₉H₁₃BO₂ | [1] |

| Molecular Weight | 164.01 g/mol | [1][2] |

| Melting Point | 89-97 °C | [1] |

| Appearance | White to off-white crystalline powder | [1] |

Solubility Data of Analogous Phenylboronic Acids

The following table summarizes the qualitative and quantitative solubility of phenylboronic acid in various organic solvents. This data serves as a useful reference point for estimating the solubility of this compound. The introduction of a propyl group on the phenyl ring is expected to decrease solubility in polar solvents and increase it in non-polar organic solvents.

| Solvent | Qualitative Solubility | Mole Fraction (x) at 298.15 K (25 °C) | Reference |

| Acetone | High | Not available | [3][4] |

| Chloroform | Moderate | Not available | [3][4] |

| 3-Pentanone | High | Not available | [3] |

| Dipropyl ether | High | Not available | [3][4] |

| Methylcyclohexane | Very low | Not available | [3][4] |

Note: The solubility of boronic acids can be influenced by their tendency to form cyclic anhydrides (boroxines) upon dehydration, which can affect the reproducibility of solubility measurements.[5]

Experimental Protocol: Dynamic Method for Solubility Determination

A widely used and reliable technique for determining the solubility of boronic acids is the dynamic method. This method involves observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[3][5]

Materials and Equipment:

-

This compound

-

Selected organic solvents (e.g., acetone, toluene, methanol, ethyl acetate, dichloromethane)

-

Jacketed glass vessel equipped with a magnetic stirrer

-

Circulating thermostat bath for precise temperature control

-

Calibrated thermometer or temperature probe

-

Luminance probe or a laser and photodetector to monitor turbidity

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a known mass of this compound and the chosen organic solvent into the jacketed glass vessel.

-

Heating and Stirring: Place the vessel in the thermostat bath and commence stirring to ensure a uniform suspension.

-

Controlled Heating: The temperature of the bath is then raised at a slow, constant rate (e.g., 0.1-0.5 °C/min).

-

Turbidity Measurement: The turbidity of the mixture is continuously monitored. This can be done visually or more accurately using a luminance probe that measures the intensity of light passing through the solution.

-

Determination of Dissolution Temperature: The temperature at which the last solid particles dissolve and the solution becomes clear is recorded as the solubility temperature for that specific composition.

-

Data Collection: Repeat this procedure for various compositions of the solute and solvent to construct a solubility curve (mole fraction vs. temperature).

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining solubility via the dynamic method.

Suzuki-Miyaura Coupling Reaction Mechanism

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis and a primary application of this compound. The reaction mechanism involves a catalytic cycle with a palladium catalyst.[6][7]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. jnfuturechemical.com [jnfuturechemical.com]

- 2. 4-Isopropylphenylboronic acid | C9H13BO2 | CID 2773480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. byjus.com [byjus.com]

Thermal Stability of 4-Propylphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Propylphenylboronic acid is a member of the versatile class of boronic acids, which are widely utilized in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. The thermal stability of such reagents is a critical parameter, influencing storage conditions, reaction optimization, and safety. This guide provides a framework for understanding and evaluating the thermal stability of this compound, drawing upon established knowledge of arylboronic acid chemistry.

Expected Thermal Decomposition Pathways

Arylboronic acids, upon heating, can undergo several transformations. The primary decomposition pathways are dehydration to form boroxines (anhydrides) and protodeboronation.

-

Boroxine Formation: This is a common thermal decomposition route for many boronic acids. Three molecules of the boronic acid can condense with the elimination of three molecules of water to form a six-membered ring structure known as a boroxine. This process is often reversible in the presence of water.

-

Protodeboronation: This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, resulting in the formation of the corresponding arene (propylbenzene in this case) and boric acid. This decomposition pathway is often influenced by factors such as moisture, pH, and the electronic properties of the aryl group.[1][2]

Quantitative Thermal Analysis Data

While specific experimental data for this compound is not available in the reviewed literature, the following table provides a template for summarizing key thermal stability parameters obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Researchers are encouraged to populate this table with their own experimental findings.

| Parameter | Value (°C) | Method | Conditions |

| Melting Point (Tm) | Data not available | DSC | Heating rate (e.g., 10 °C/min), Atmosphere (e.g., Nitrogen) |

| Onset of Decomposition (Tonset) | Data not available | TGA | Heating rate (e.g., 10 °C/min), Atmosphere (e.g., Nitrogen) |

| Peak Decomposition Temperature (Tpeak) | Data not available | TGA/DTG | Heating rate (e.g., 10 °C/min), Atmosphere (e.g., Nitrogen) |

| Mass Loss at T > Tonset | Data not available | TGA | Temperature range, Atmosphere (e.g., Nitrogen) |

| Glass Transition (Tg) | Data not available | DSC | Required for amorphous solids; specify heating/cooling cycles |

Experimental Protocols

The following are generalized protocols for conducting TGA and DSC analyses on a generic arylboronic acid like this compound. These should be adapted based on the specific instrumentation and experimental goals.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss associated with decomposition.

Methodology:

-

Sample Preparation: Ensure the this compound sample is representative and homogenous. A fine powder is ideal for uniform heating.

-

Instrumentation: Utilize a calibrated Thermogravimetric Analyzer.

-

Crucible: Use an inert crucible, typically alumina (B75360) or platinum. Tare the empty crucible before adding the sample.

-

Sample Loading: Place 5-10 mg of the sample into the crucible, ensuring it is spread thinly and evenly across the bottom.

-

Experimental Parameters:

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a linear heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition (e.g., 500 °C).

-

-

-

Data Analysis: Plot the percentage of initial mass as a function of temperature. The onset of decomposition is typically determined as the temperature at which a significant deviation from the baseline mass is observed. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other thermal transitions (e.g., glass transition, crystallization) of this compound.

Methodology:

-

Sample Preparation: The sample should be dry and homogenous.

-

Instrumentation: Use a calibrated Differential Scanning Calorimeter.

-

Crucible: Encapsulate 2-5 mg of the sample in an aluminum pan with a lid. A hermetically sealed pan is recommended if there is a possibility of volatilization or dehydration.

-

Reference: An empty, sealed aluminum pan of the same type should be used as a reference.

-

Experimental Parameters:

-

Atmosphere: Purge the sample chamber with an inert gas like nitrogen.

-

Temperature Program: A heat-cool-heat cycle is often employed:

-

Equilibrate at a starting temperature (e.g., 25 °C).

-

Heat at a controlled rate (e.g., 10 °C/min) to a temperature above the expected melting point.

-

Cool at a controlled rate (e.g., 10 °C/min) back to the starting temperature.

-

Heat again at the same controlled rate to observe the thermal history-independent transitions.

-

-

-

Data Analysis: The melting point is identified as the peak temperature of the endothermic event on the DSC thermogram.

Visualizations

The following diagrams illustrate the potential thermal decomposition pathway of an arylboronic acid and a typical experimental workflow for thermal stability analysis.

Caption: Potential thermal decomposition pathways for this compound.

Caption: A generalized workflow for the thermal analysis of a chemical compound.

References

A Technical Guide to the Purity Specifications of 4-Propylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity specifications for 4-Propylphenylboronic acid, a critical reagent in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Ensuring the high purity of this building block is paramount for the efficiency, reproducibility, and safety of subsequent synthetic steps, especially in the context of pharmaceutical development.

Quantitative Purity Specifications

The purity of this compound is a critical parameter that directly influences its reactivity and the impurity profile of the final product. Commercially available this compound is typically offered at purities of ≥95% to ≥99%. For demanding applications, such as the synthesis of active pharmaceutical ingredients (APIs), a higher purity grade is recommended to minimize the presence of potentially genotoxic impurities.[1]

| Parameter | Specification | Typical Value | Analytical Method |

| Appearance | White to off-white crystalline powder | Conforms | Visual Inspection |

| Purity (by HPLC) | ≥98.0% | 98.5% - 99.5% | High-Performance Liquid Chromatography (HPLC) |

| Purity (by 1H NMR) | Conforms to structure | Conforms | Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Water Content | ≤ 0.5% | < 0.2% | Karl Fischer Titration |

| Melting Point | 89-97 °C | 92-95 °C | Capillary Melting Point Apparatus |

| Inorganic Impurities (Boric Acid) | ≤ 1.0% | < 0.5% | Ion Chromatography or HPLC with RI detection |

| Organic Impurities (e.g., Propylbenzene) | ≤ 0.5% | < 0.1% | Gas Chromatography (GC) or HPLC |

| Residual Solvents | Per ICH Q3C guidelines | Conforms | Headspace Gas Chromatography (HS-GC) |

Potential Impurities and their Control

Arylboronic acids, as a class of compounds, can contain several process-related and degradation impurities. It is crucial to control these impurities to ensure consistent reaction performance and to meet regulatory requirements, as some arylboronic acids have been identified as potential genotoxic impurities.[2]

Common Impurities Include:

-

Homocoupling Products: Biphenyl derivatives formed from the coupling of two molecules of the boronic acid.

-

Protodeboronation Products: The corresponding arene (propylbenzene) formed by the loss of the boronic acid group.[2]

-

Anhydrides (Boroxines): Cyclic trimers of the boronic acid formed upon dehydration. These are generally in equilibrium with the monomeric form in solution.

-

Starting Materials: Unreacted starting materials from the synthesis, such as 1-bromo-4-propylbenzene.

-

Inorganic Boron Species: Boric acid and its salts.

The control of these impurities is achieved through optimized synthesis and purification processes, typically involving recrystallization or chromatographic purification.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is the primary technique for assessing the purity of this compound and quantifying organic impurities. A reversed-phase method is typically employed.

Instrumentation:

-

HPLC system with a UV detector

-

Data acquisition and processing software

Chromatographic Conditions (Example Method):

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |

| Gradient | 0-5 min: 20% B; 5-20 min: 20-80% B; 20-25 min: 80% B; 25-26 min: 80-20% B; 26-30 min: 20% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

Sample Preparation:

Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 1:1 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

1H NMR spectroscopy is a powerful tool for confirming the identity and structure of this compound and for detecting proton-containing impurities.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

Sample Preparation:

Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

Acquisition Parameters (Example for 400 MHz):

| Parameter | Setting |

| Pulse Program | zg30 |

| Number of Scans | 16 |

| Relaxation Delay (d1) | 1.0 s |

| Acquisition Time (aq) | 4.096 s |

| Spectral Width (sw) | 20.5 ppm |

Expected 1H NMR Spectrum (in CDCl3):

The spectrum is expected to show signals corresponding to the aromatic protons of the phenyl ring and the aliphatic protons of the propyl group. The boronic acid protons (-B(OH)2) may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

Visualization of Quality Control Workflow

The following diagram illustrates a typical quality control workflow for ensuring the purity and quality of this compound.

This comprehensive approach to quality control, from raw material inspection to final product release, ensures that the this compound meets the stringent purity requirements for its intended applications in research and development.

References

A Technical Guide to 4-Propylphenylboronic Acid for Researchers and Drug Development Professionals

An in-depth examination of the commercial landscape, key chemical properties, and applications of 4-Propylphenylboronic acid, a versatile reagent in modern organic synthesis.

This technical guide provides a comprehensive overview of this compound (CAS No. 134150-01-9), a valuable building block for researchers, medicinal chemists, and professionals in drug development. This document details commercially available sources, provides a summary of key quantitative data, and outlines a detailed experimental protocol for its application in the widely utilized Suzuki-Miyaura cross-coupling reaction.

Commercial Availability and Supplier Information

This compound is readily available from a variety of commercial chemical suppliers. The purity, available quantities, and pricing can vary between suppliers, and it is often sold as a white to off-white crystalline powder. For researchers and those in drug development, selecting a supplier with consistent quality and the ability to provide detailed analytical data, such as a Certificate of Analysis (CoA), is crucial.

Below is a summary of prominent commercial suppliers and the typical data associated with their offerings of this compound. Please note that pricing is subject to change and may require a formal quote, especially for bulk quantities.

| Supplier | Purity | Available Quantities | Price (USD) |

| Sigma-Aldrich | ≥95% | 1 g, 5 g | Price available upon request/login |

| Boron Molecular | 97% | 100 g, 500 g | $58.00 (100g) - $539.00 (500g)[1] |

| Molport | Varies (aggregator) | mg to multi-gram scale | Varies by supplier[2] |

| Jinan Future chemical Co.,Ltd | HPLC ≥98% | Available upon inquiry | Price available upon request |

| BLDpharm | Information available upon inquiry | Available upon inquiry | Price available upon request |

| Aromalake Chemical Co., Ltd. | Information available upon inquiry | Available upon inquiry | Price available upon request |

Key Applications in Organic Synthesis

This compound is a key reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3] This reaction forms a carbon-carbon bond between the propylphenyl group of the boronic acid and an aryl, vinyl, or alkyl halide, enabling the synthesis of a wide array of complex organic molecules. Its utility is particularly significant in the construction of biaryl scaffolds, which are prevalent in many pharmaceutical compounds and advanced materials.

Experimental Protocol: Suzuki-Miyaura Coupling Reaction

The following is a detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction utilizing this compound. This protocol is a general guideline and may require optimization based on the specific aryl halide used.

Materials and Reagents:

-

This compound

-

Aryl halide (e.g., 4-bromoanisole)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃))

-

Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating mantle

-

Solvents for workup and purification (e.g., Ethyl acetate (B1210297), Brine)

-

Drying agent (e.g., Anhydrous sodium sulfate (B86663) or magnesium sulfate)

-

Silica (B1680970) gel for column chromatography

Experimental Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (2.0 mmol, 2.0 equiv).

-

Catalyst Addition: Under a counterflow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1:1 mixture of Toluene:Ethanol:Water, 5 mL).

-

Reaction Execution: Seal the flask and thoroughly degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes. Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

-

Extraction: Extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Visualizing the Process

To further clarify the experimental workflow and the logic behind supplier selection, the following diagrams have been generated.

Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.

Caption: Key factors for selecting a chemical supplier.

References

An In-depth Technical Guide to the Storage Conditions for 4-Propylphenylboronic Acid to Prevent Degradation

For Researchers, Scientists, and Drug Development Professionals

December 17, 2025

This technical guide provides a comprehensive overview of the optimal storage conditions for 4-Propylphenylboronic acid to minimize degradation and ensure its integrity for research and development applications. Due to the limited availability of specific stability data for this compound, this document draws upon established knowledge of arylboronic acid chemistry, including common degradation pathways and analytical methodologies for stability assessment. The recommendations herein are designed to provide a robust framework for the safe and effective storage of this compound.

Core Concepts in the Stability of Arylboronic Acids

The stability of this compound, like other arylboronic acids, is primarily influenced by its susceptibility to two main degradation pathways: protodeboronation and oxidation. Environmental factors such as temperature, moisture, light, and atmospheric oxygen can significantly accelerate these processes, leading to a decrease in purity and efficacy.

-

Protodeboronation: This is a chemical reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of propylbenzene (B89791) and boric acid. This process is often catalyzed by moisture and can be influenced by pH.[1]

-

Oxidation: The boron center in boronic acids is susceptible to oxidation, which can lead to the formation of the corresponding phenol (B47542) (4-propylphenol) and boric acid. This degradation is promoted by the presence of atmospheric oxygen and can be accelerated by light and elevated temperatures.

-

Anhydride (B1165640) Formation: Boronic acids have a tendency to lose water to form cyclic anhydrides, known as boroxines. While this is a reversible process, the presence of varying amounts of anhydride can complicate stoichiometry in reactions. Proper storage in a dry environment is crucial to minimize this.

Quantitative Data Summary for Arylboronic Acid Storage

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | To minimize the rate of thermal degradation and oxidative processes.[2] |

| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation by atmospheric oxygen.[3] |

| Moisture | Store in a dry environment | To prevent hydrolysis and protodeboronation.[3][4] |

| Light | Protect from light | To minimize light-catalyzed oxidation. |

| Container | Tightly sealed, opaque container | To prevent exposure to air, moisture, and light.[2] |

Table 2: Influence of Environmental Factors on the Degradation of Arylboronic Acids

| Factor | Effect on Stability | Primary Degradation Pathway |

| Elevated Temperature | Increased degradation rate | Accelerates both oxidation and protodeboronation. |

| High Humidity | Promotes degradation | Facilitates protodeboronation.[3][4] |

| Exposure to Air | Promotes degradation | Leads to oxidation.[3] |

| Exposure to Light | Can accelerate degradation | Can catalyze oxidative processes. |

Experimental Protocols for Stability Assessment

To ensure the quality and purity of this compound, particularly after prolonged storage, a stability testing program is recommended. The following are generalized protocols for common analytical techniques that can be adapted for this purpose.

Protocol 1: Purity Assessment by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To determine the purity of this compound and identify the presence of degradation products such as 4-propylphenol (B1200801) and propylbenzene.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Trifluoroacetic acid (for mobile phase modification)

-

This compound sample

-